3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOFIOXIXKPCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235518 | |
| Record name | 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158958-76-0 | |
| Record name | 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158958-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Historical and Conventional Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis
The imidazo[1,2-a]pyridine core is a foundational structure in numerous biologically active compounds. tandfonline.com Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies.
The most traditional and widely adopted method for constructing the imidazo[1,2-a]pyridine skeleton is the cyclocondensation reaction between a 2-aminopyridine (B139424) and an α-haloketone, a reaction first reported by Tschitschibabin in 1925. bio-conferences.org This reaction involves the initial nucleophilic substitution of the halogen on the α-haloketone by the endocyclic nitrogen of 2-aminopyridine, followed by intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.
Initially, these reactions were conducted at high temperatures (150-200 °C) in sealed tubes, often resulting in modest yields. bio-conferences.org Subsequent improvements involved the addition of a base, such as sodium bicarbonate, which facilitates the reaction under milder conditions and improves efficiency. bio-conferences.org Modern iterations of this classic reaction have introduced various catalysts and conditions to further enhance yields and simplify procedures. For instance, methodologies have been developed that proceed efficiently at moderate temperatures (e.g., 60°C) without the need for any catalyst or solvent. bio-conferences.org Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields, sometimes using in-situ generated α-bromoacetophenones to avoid handling lachrymatory α-haloketones directly. researchgate.net
To synthesize the precursor for the title compound, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160), the general reaction would involve the condensation of 2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Regioselective Synthesis of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
The C3 position of the 2-arylimidazo[1,2-a]pyridine core is highly susceptible to electrophilic substitution, making direct bromination a feasible strategy. 3-Bromoimidazo[1,2-a]pyridines are valuable intermediates, as the bromide at the C3 position can be readily displaced in various cross-coupling reactions to build more complex molecules. tandfonline.com
Direct bromination of 2-arylimidazo[1,2-a]pyridines is a typical procedure for synthesizing 3-bromo derivatives. tandfonline.com Various brominating agents and reaction conditions have been developed to achieve high regioselectivity and yield. Commonly used reagents include N-bromosuccinimide (NBS), copper(II) bromide (CuBr₂), and sodium bromite (B1237846) (NaBrO₂). tandfonline.comresearchgate.net These methods provide an effective means for producing C3-halogenated 2-phenylimidazo[1,2-a]pyridines with high efficiency. researchgate.netresearchgate.net For example, a time-controlled reaction using CuBr₂ in DMSO can be employed for the selective synthesis of 3-bromo-2-arylimidazo[1,2-a]pyridine derivatives. researchgate.net
| Brominating Agent | Typical Conditions | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | Organic solvent (e.g., CH₃CN, DMF) | Common, mild, and effective electrophilic brominating agent. |
| Copper(II) Bromide (CuBr₂) | DMSO, elevated temperature | Acts as both a bromine source and a Lewis acid catalyst. tandfonline.comresearchgate.net |
| Sodium Bromite (NaBrO₂) | Acidic conditions (e.g., AcOH in DMF) | Serves as a halogen source in transition-metal-free systems. tandfonline.comnih.gov |
To align with the principles of green chemistry, significant effort has been directed toward developing halogenation methods that avoid transition metals. A facile and efficient transition-metal-free approach for the regioselective C3-bromination of imidazo[1,2-a]pyridines utilizes inexpensive sodium bromite (NaBrO₂) as the halogen source under acidic conditions. nih.govrsc.org This method provides high yields (typically 70-88%) for a range of substituted imidazo[1,2-a]pyridines. nih.gov A proposed mechanism involves the formation of a radical species, as the reaction is inhibited by radical scavengers. researchgate.net
Another transition-metal-free strategy involves the use of carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide (NaOH). researchgate.netresearchgate.net This protocol offers high efficiency and regioselectivity for the synthesis of C3-brominated imidazo[1,2-a]pyridines. researchgate.net
Visible light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. The C3-bromination of 2-arylimidazo[1,2-a]pyridines can be achieved under mild conditions using this approach. tandfonline.comresearchgate.net One such system employs an iridium-derived photocatalyst and carbon tetrabromide (CBr₄) as a stable, easy-to-handle bromine source. researchgate.net Another method utilizes erythrosine B, an inexpensive and commercially available organic dye, as the photoredox catalyst with potassium bromide (KBr) as the halogenating agent. rsc.org These reactions proceed smoothly, providing moderate to high yields of the desired 3-brominated products. tandfonline.com For instance, 2-arylimidazo[1,2-a]pyridines bearing a p-chloro substituent on the C-2 aryl ring undergo facile transformation to give the corresponding 3-brominated product in good yields (e.g., 83%). tandfonline.com
| Photocatalyst | Bromine Source | Light Source | Key Advantage |
|---|---|---|---|
| Iridium Complex | CBr₄ | Visible Light | High efficiency for various substrates. researchgate.net |
| Erythrosine B | KBr | Visible Light | Uses an inexpensive, metal-free organic dye catalyst. rsc.org |
Some synthetic protocols feature the advantage of generating the active brominating agent in situ, which can enhance safety and efficiency. The visible-light mediated photocatalytic system using erythrosine B and KBr is a prime example. rsc.org In this process, catalytic amounts of the halogenating agent are used, and it is continuously regenerated by the photocatalyst under visible light irradiation. This approach avoids the need for stoichiometric amounts of halogen or peroxide oxidants, making the protocol more environmentally friendly with a low E-factor (Environmental factor). rsc.org Cyclic voltammetry studies support a reductive quenching pathway for the photocatalyst, which facilitates the regeneration of the brominating species. rsc.org
Multicomponent Reaction Strategies for the Imidazo[1,2-a]pyridine Scaffold
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. mdpi.com These reactions are characterized by high atom economy, convergence, and operational simplicity. mdpi.com
One of the most prominent MCRs for this scaffold is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based multicomponent reaction that provides access to 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.commdpi.com This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.org While this method primarily yields 3-amino derivatives, the resulting products can serve as versatile intermediates for further functionalization to introduce the desired bromine atom at the C3 position.
Another significant MCR strategy involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. This one-pot synthesis generates 2,3-disubstituted imidazo[1,2-a]pyridines in high to excellent yields. organic-chemistry.org An iodine-catalyzed three-component condensation of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide also affords imidazo[1,2-a]pyridine derivatives. rsc.org
| MCR Strategy | Reactants | Key Features | Catalyst/Conditions |
| Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | Efficient synthesis of 3-amino-imidazo[1,2-a]pyridines. mdpi.commdpi.com | Acid catalysts (e.g., Sc(OTf)₃, Montmorillonite K-10). nih.gov |
| Copper-Catalyzed A³ Coupling/Cyclization | 2-Aminopyridine, Aldehyde, Terminal Alkyne | One-pot synthesis of 2,3-disubstituted derivatives. organic-chemistry.org | CuI / NaHSO₄·SiO₂. organic-chemistry.org |
| Iodine-Catalyzed Condensation | 2-Aminopyridine, Aryl Aldehyde, Isocyanide | Cost-effective method with good yields at room temperature. rsc.org | Iodine. rsc.org |
Advanced Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
Beyond multicomponent reactions, several advanced synthetic methodologies have been developed to construct and functionalize the imidazo[1,2-a]pyridine scaffold with high efficiency and selectivity.
Oxidative cyclization represents a powerful strategy for forming the imidazo[1,2-a]pyridine ring. These reactions often utilize environmentally benign oxidants like air or molecular oxygen. researchgate.netorganic-chemistry.org A common approach involves the condensation of 2-aminopyridines with ketones, followed by an oxidative C-N bond formation. acs.org
Copper-catalyzed aerobic oxidative cyclization is a prominent method, reacting 2-aminopyridines with substrates like ketones or nitroolefins. organic-chemistry.orgorganic-chemistry.org For instance, the reaction between a 2-aminopyridine and a substituted acetophenone can yield a 2-arylimidazo[1,2-a]pyridine. organic-chemistry.org To synthesize the precursor for the target compound, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, one could react 2-aminopyridine with 4'-chloro-acetophenone. Subsequent bromination at the C3 position would yield the final product. Iron catalysts have also been employed for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridines to achieve the scaffold. organic-chemistry.org
Direct C-H functionalization has emerged as a highly attractive and atom-economical method for modifying the imidazo[1,2-a]pyridine core without the need for pre-functionalized substrates. researchgate.net The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, making it susceptible to electrophilic substitution and other functionalization reactions. researchgate.net
For the synthesis of this compound, a direct C-H bromination of the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine intermediate is a key step. This can be achieved using standard brominating agents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The high electron density at C3 facilitates regioselective bromination. rsc.org Research has also explored visible-light-induced C-H functionalization, which offers mild and environmentally friendly conditions for introducing various groups onto the scaffold. nih.gov
| Functionalization Site | Reagent/Method | Reaction Type | Significance |
| C3 | N-Bromosuccinimide (NBS) | Electrophilic Halogenation | Direct and regioselective introduction of bromine. rsc.org |
| C3 | Visible Light Photocatalysis | Radical Reactions | Green methodology for forming C-C and C-heteroatom bonds. nih.gov |
| C2/C3 | Transition Metal Catalysis | Cross-Coupling | Construction of substituted derivatives. researchgate.netrsc.org |
The application of microwave irradiation has significantly accelerated the synthesis of imidazo[1,2-a]pyridine derivatives. ijpsr.com Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govbio-conferences.org
This technology has been successfully applied to various synthetic routes for this scaffold, including the condensation of 2-aminopyridines with α-haloketones. researchgate.net For example, the reaction of 2-aminopyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one under microwave irradiation provides a rapid and efficient route to 2-(4-chlorophenyl)imidazo[1,2-a]pyridine. researchgate.net Microwave assistance has also been used in one-pot, multicomponent reactions, further enhancing the efficiency of these processes. mdpi.comnih.gov
Solid-phase synthesis offers a powerful platform for the generation of chemical libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. nih.gov In this technique, the starting material is covalently attached to a solid support (polymeric resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing and filtration.
A reported method for the solid-phase synthesis of an imidazo[1,2-a]pyridine library involves anchoring a 2-aminonicotinate to a resin. nih.gov This is followed by reaction with α-haloketones to form the imidazo[1,2-a]pyridine ring on the solid support. Subsequent functionalization, such as halogenation at the C3 position, can be performed before the final product is cleaved from the resin. nih.gov This approach allows for the systematic variation of substituents at different positions of the scaffold, facilitating the exploration of structure-activity relationships.
Reaction Mechanisms and Mechanistic Investigations
Detailed Reaction Pathways of Imidazo[1,2-a]pyridine (B132010) Formation
The formation of the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) core typically proceeds via the condensation of a 2-aminopyridine (B139424) with an appropriate α-haloketone, in this case, 2-bromo-1-(4-chlorophenyl)ethanone. This classical synthesis, often referred to as the Tschitschibabin reaction, follows a well-established mechanistic pathway.
Alternative pathways, particularly one-pot multicomponent reactions (MCRs), have been developed for increased efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, allows for the synthesis of the imidazo[1,2-a]pyridine scaffold from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step. mdpi.com In the context of the target molecule's core structure, this would involve 2-aminopyridine, 4-chlorobenzaldehyde, and an isocyanide. The mechanism involves the formation of a Schiff base from the aminopyridine and aldehyde, which is then activated by a catalyst or acid. The isocyanide undergoes a [4+1] cycloaddition with the activated Schiff base, leading to a cyclic intermediate that rearranges to the final imidazo[1,2-a]pyridine product.
| Reaction Type | Reactants | Key Steps | Ref. |
| Tschitschibabin Reaction | 2-Aminopyridine, 2-bromo-1-(4-chlorophenyl)ethanone | 1. Nucleophilic substitution (SN2) | |
| 2. Intramolecular cyclization | |||
| 3. Dehydration | |||
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, 4-Chlorobenzaldehyde, Isocyanide | 1. Schiff base formation | mdpi.com |
| 2. [4+1] Cycloaddition | |||
| 3. Rearrangement |
Mechanistic Elucidation of C-H Halogenation Processes
The direct C-H bromination of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine to form the 3-bromo derivative is highly regioselective. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack. Several mechanistic pathways have been investigated for this transformation, including classical electrophilic substitution and radical-mediated processes.
Electrophilic Aromatic Substitution: The most common mechanism involves the reaction with an electrophilic bromine source (Br⁺), such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). The π-system of the imidazole (B134444) ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The positive charge is delocalized over the heterocyclic system. Subsequent deprotonation at the C3 position by a weak base restores the aromaticity of the ring, yielding the 3-bromo product. The high regioselectivity is dictated by the superior stability of the σ-complex formed upon attack at C3 compared to other positions.
Radical Pathways: Transition-metal-free methods have been developed that proceed via a radical mechanism. nih.govresearchgate.net For example, using sodium bromite (B1237846) (NaBrO₂) in the presence of an acid can generate a bromine radical (Br•). nih.gov This radical attacks the electron-rich double bond between C2 and C3, forming a more stable radical intermediate due to p-p conjugation. researchgate.net This intermediate then undergoes an oxidation and deprotonation step to yield the final 3-bromo product. The involvement of a radical process was confirmed by experiments where the reaction was inhibited by radical scavengers like TEMPO. nih.gov
Metal-Mediated Halogenation: Copper(II) bromide (CuBr₂) can also be used for regioselective C-3 bromination. researchgate.net A plausible mechanism involves the formation of a 2-phenylimidazo[1,2-a]pyridine (B181562)–CuX complex intermediate, which facilitates the halogenation at the C3 position. researchgate.net Electrochemical methods have also been developed, where a domino condensation/bromination sequence occurs in an undivided cell without external oxidants, providing an efficient route to 3-bromoimidazo[1,2-a]pyridines. researchgate.net
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in controlling the outcome of both the imidazo[1,2-a]pyridine synthesis and its subsequent halogenation.
In Imidazo[1,2-a]pyridine Formation: In multicomponent reactions like the GBB, Lewis acids or Brønsted acids are often employed. Catalysts such as Scandium(III) triflate (Sc(OTf)₃) or Yttrium(III) triflate (Y(OTf)₃) can activate the aldehyde component, facilitating the initial imine formation and subsequent cycloaddition. nih.gov Copper catalysts (e.g., CuI) are used in three-component couplings of 2-aminopyridines, aldehydes, and alkynes, which proceed via a domino reaction involving C-N bond formation followed by cycloisomerization. organic-chemistry.org Iron(III) chloride (FeCl₃) has been identified as a superior Lewis acid catalyst in cascade reactions involving nitroolefins.
In C-H Halogenation: The choice of halogenating agent directly influences the reaction conditions and mechanism.
Electrophilic Reagents: N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are standard reagents that typically operate via an electrophilic substitution pathway.
Radical Initiators: Reagents like sodium bromite (NaBrO₂) or carbon tetrabromide (CBr₄) can serve as bromine sources under conditions that promote radical formation. nih.govbohrium.com Using NaBrO₂ with acetic acid, for example, provides an efficient, transition-metal-free route to 3-bromo-imidazo[1,2-a]pyridines. nih.govrsc.org
Metal Catalysts: Copper(II) bromide not only acts as a bromine source but also as a catalyst, potentially lowering the activation energy for the reaction through complexation. researchgate.net Iron(III) bromide (FeBr₃) has been used to catalyze the functionalization of the C3 position, for instance, in Friedel-Crafts type reactions, highlighting the role of Lewis acids in activating the heterocyclic core or the reacting partner. rsc.orgrsc.org
The table below summarizes the function of various catalysts and reagents.
| Catalyst/Reagent | Reaction Type | Role | Selectivity/Efficiency | Ref. |
| Y(OTf)₃ | C3-Alkylation | Lewis acid, activates aldehyde | High efficiency for aza-Friedel–Crafts | nih.govmdpi.com |
| CuI | Imidazo[1,2-a]pyridine Synthesis | Catalyst for domino reaction | Enables multicomponent synthesis | organic-chemistry.org |
| FeBr₃ | C3-Acylation | Lewis acid, activates reactants | Promotes Friedel-Crafts type reactions | rsc.orgrsc.org |
| NaBrO₂/AcOH | C3-Bromination | Bromine source, radical generation | High regioselectivity, metal-free | nih.govrsc.org |
| CuBr₂ | C3-Bromination | Bromine source and catalyst | Mediates regioselective halogenation | researchgate.net |
| CBr₄/NaOH | C3-Bromination | Bromine source | High efficiency and regioselectivity | bohrium.com |
Fundamental Principles of Rearrangement and Transformation Reactions of Imidazo[1,2-a]pyridines
The 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine molecule is not merely a final product but a versatile intermediate for further chemical transformations. The reactivity is governed by the electronic properties of the heterocyclic system and the presence of the carbon-bromine bond.
The fundamental principle guiding its subsequent reactions is the utility of the C3-bromo substituent as a leaving group or a handle for cross-coupling reactions. The C-Br bond at the electron-rich C3 position is particularly activated for such transformations.
Cross-Coupling Reactions: A primary transformation is its use in palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura reaction allows for the formation of a new carbon-carbon bond at the C3 position by coupling with a boronic acid derivative. nih.gov This demonstrates that the 3-bromo derivative is a key building block for creating more complex molecules with extended π-systems.
Functional Group Interconversion: The bromo group can be transformed into other functional groups. For instance, it can be converted into a formyl group (-CHO), further expanding the synthetic possibilities. researchgate.net This conversion opens pathways to a variety of other derivatives through reactions typical of aldehydes.
Reactivity of the Heterocyclic Core: The imidazo[1,2-a]pyridine core itself is susceptible to further functionalization. The C3 position, even when unsubstituted, can undergo reactions like the aza-Friedel–Crafts reaction with iminium ions (generated in situ from aldehydes and amines) to form C3-alkylated products. mdpi.com This highlights the inherent nucleophilicity of the C3 carbon, a principle that underlies its facile bromination in the first place.
Advanced Spectroscopic and Structural Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra would provide definitive information about its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the imidazo[1,2-a]pyridine (B132010) core and the 4-chlorophenyl ring would appear in the aromatic region (typically 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents and the nitrogen atoms in the heterocyclic system. Protons on the pyridine (B92270) ring portion are anticipated at the lower field end of this region due to the electron-withdrawing nature of the ring nitrogen. Specifically, the H-5 proton is often the most downfield-shifted proton of the pyridine ring. The protons of the 4-chlorophenyl group would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each of the 13 unique carbon atoms in the structure. The chemical shifts would confirm the presence of the fused heterocyclic system and the substituted phenyl ring. The C-2 and C-3 carbons of the imidazole (B134444) ring are particularly diagnostic; the C-2 carbon, bonded to the chlorophenyl group, would appear significantly downfield, while the C-3 carbon, bearing the bromine atom, would have its chemical shift influenced by the heavy atom effect. Carbons bonded to chlorine and bromine would also show characteristic shifts.
Based on data from analogous structures, such as 2-arylimidazo[1,2-a]pyridines and 3-bromo-imidazo[1,2-a]pyridines, the following table presents the predicted NMR data. acs.orgresearchgate.netnih.gov
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 5 | CH | ~8.1-8.3 (d) | ~125-127 |
| 6 | CH | ~6.8-7.0 (t) | ~112-114 |
| 7 | CH | ~7.2-7.4 (t) | ~124-126 |
| 8 | CH | ~7.6-7.8 (d) | ~117-119 |
| 2', 6' | CH | ~7.9-8.1 (d) | ~129-131 |
| 3', 5' | CH | ~7.4-7.6 (d) | ~128-130 |
| 2 | C | - | ~144-146 |
| 3 | C | - | ~95-98 |
| 8a | C | - | ~145-147 |
| 1' | C | - | ~132-134 |
| 4' | C | - | ~134-136 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would confirm its molecular formula, C₁₃H₈BrClN₂.
The technique can distinguish the target compound from other molecules with the same nominal mass due to its ability to measure mass to several decimal places. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a distinctive M, M+2, and M+4 peak pattern, which serves as a definitive signature for a compound containing one bromine and one chlorine atom.
| Molecular Formula | Ion Type | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₃H₉⁷⁹Br³⁵ClN₂ | [M+H]⁺ | 318.9638 |
| C₁₃H₉⁸¹Br³⁵ClN₂ / C₁₃H₉⁷⁹Br³⁷ClN₂ | [M+2+H]⁺ | 320.9617 / 320.9608 |
| C₁₃H₉⁸¹Br³⁷ClN₂ | [M+4+H]⁺ | 322.9588 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The crystal structure would confirm the planarity of the fused imidazo[1,2-a]pyridine ring system. The bond lengths and angles within this core would be consistent with its aromatic character. The C-N and C-C bond lengths in the rings would be intermediate between typical single and double bonds. The C-Br and C-Cl bond lengths would be expected to be within the standard range for such bonds on sp²-hybridized carbon atoms.
A key structural parameter is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the 4-chlorophenyl ring. This angle is determined by steric hindrance and crystal packing forces and influences the degree of π-system conjugation between the two ring systems. In similar structures, this angle can vary, indicating some rotational freedom around the C2-C1' bond.
| Parameter | Expected Value |
|---|---|
| C-Br Bond Length | ~1.88 - 1.92 Å |
| C-Cl Bond Length | ~1.73 - 1.76 Å |
| Imidazo[1,2-a]pyridine - Phenyl Dihedral Angle | Variable, typically 5° - 55° |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by non-covalent intermolecular interactions. For a planar, aromatic system like this compound, π–π stacking interactions are expected to be a dominant feature. These occur when the electron-rich π-systems of adjacent aromatic rings align, often in a slipped or offset fashion, contributing significantly to the stability of the crystal structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its molecular structure.
The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic rings |
| 1650-1500 | C=C and C=N stretching | Imidazo[1,2-a]pyridine and Phenyl rings |
| 1250-1000 | In-plane C-H bending | Aromatic rings |
| 1100-1080 | C-Cl stretching | Chlorophenyl group |
| 900-675 | Out-of-plane C-H bending | Aromatic rings |
| 600-500 | C-Br stretching | Bromo-imidazole group |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict molecular geometry, vibrational frequencies, and various electronic parameters. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations are typically performed to understand the molecule's stability, reactivity, and spectroscopic properties.
For instance, a study on the related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, utilized DFT calculations to analyze its molecular structure and electronic properties. nih.gov Such studies provide foundational data for more complex analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) surface analyses.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and its ability to donate or accept electrons. wikipedia.org The energy of the HOMO is related to the molecule's electron-donating ability (nucleophilicity), while the LUMO's energy indicates its electron-accepting ability (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
In a DFT study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO–LUMO energies were analyzed. nih.govresearchgate.net The analysis revealed the pure π character of the aromatic rings, with the highest electron density on the phenyl ring, and σ character of the electron density on the bromine atoms. nih.govresearchgate.net The calculated HOMO–LUMO gap for this analog was found to be 4.343 eV. researchgate.net A similar analysis on other imidazo[1,2-a]pyrimidine (B1208166) derivatives also highlights how FMO calculations can determine energies and quantum chemical parameters. nih.gov
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.234 |
| ELUMO | -1.891 |
| Energy Gap (ΔE) | 4.343 |
| Chemical Potential (μ) | -4.062 |
| Hardness (η) | 2.172 |
| Softness (S) | 0.230 |
| Electronegativity (χ) | 4.062 |
| Electrophilicity Index (ω) | 3.799 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For novel imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to identify these reactive regions. nih.gov The nitrogen atoms of the imidazo[1,2-a]pyrimidine core typically show negative potential (red or yellow), indicating their role as hydrogen bond acceptors. The hydrogen atoms, particularly those on the aromatic rings, exhibit positive potential (blue), marking them as potential hydrogen bond donors. This information is critical for understanding how the molecule might interact with biological receptors.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are advanced computational methods used to characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. These interactions are fundamental to molecular recognition and the stability of ligand-receptor complexes.
QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs), which signify the presence of an interaction. The properties at these BCPs, such as electron density and its Laplacian, can quantify the strength and nature of the bond. RDG analysis complements this by providing a visual representation of non-covalent interactions in real space. It plots the RDG against the electron density, with different colors indicating the type of interaction: blue for strong hydrogen bonds, green for weak van der Waals interactions, and red for steric repulsion. Computational studies on imidazo[1,2-a]pyrimidine derivatives have successfully employed these methods to elucidate the nature of intramolecular and intermolecular interactions that stabilize the molecular structure. nih.gov
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.
Molecular docking algorithms explore numerous possible conformations of the ligand within the receptor's binding site, ranking them based on a scoring function that estimates the binding affinity. The result is a predicted binding mode that shows the three-dimensional arrangement of the ligand-receptor complex.
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, would be built and optimized energetically. The docking software then systematically places the ligand into the active site, predicting the most stable conformations. For example, docking studies on novel imidazo[1,2-a]pyridine derivatives against oxidoreductase showed significant binding affinities, with one compound exhibiting a binding energy of -9.207 kcal/mol. researchgate.net
Beyond predicting the binding pose, docking simulations provide detailed insights into the specific molecular interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. The analysis of these recognition elements is crucial for understanding structure-activity relationships (SAR) and for optimizing lead compounds.
For instance, the docking of an imidazo[1,2-a]pyridine derivative into the oxidoreductase active site revealed key interactions with amino acid residues such as His 222, Tyr 216, and Lys 270. researchgate.net Similarly, studies targeting the SARS-CoV-2 main protease identified hydrogen bonding with residues like ASN 142, GLY 143, and GLU 166 as critical for binding. mdpi.com For this compound, the chlorine and bromine atoms could participate in halogen bonding, while the aromatic rings could engage in π-π stacking and hydrophobic interactions, and the nitrogen atoms of the imidazo[1,2-a]pyridine core could act as hydrogen bond acceptors.
Conformational Analysis and Energy Landscape Exploration
While dedicated computational studies detailing the complete conformational analysis and energy landscape of this compound are not extensively documented in publicly available literature, significant insights can be derived from theoretical calculations and experimental crystal structure data of closely related 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives. These studies form the basis for understanding the key structural dynamics of this class of compounds.
Steric Hindrance: Repulsive forces between adjacent atoms or groups. In the case of this compound, significant steric strain is anticipated between the bromine atom at the 3-position and the ortho-hydrogens of the 4-chlorophenyl ring. This steric clash generally favors a non-planar (twisted) conformation, as it increases the distance between the interacting groups.
π-Conjugation: The electronic interaction between the two aromatic rings. Maximum π-conjugation, which contributes to molecular stability, is achieved when the two ring systems are coplanar.
Theoretical calculations and crystallographic data from analogous compounds show that the imidazo[1,2-a]pyridine ring system itself is largely planar. The flexibility lies in the orientation of the 2-phenyl substituent. In derivatives lacking a bulky substituent at the 3-position, the dihedral angle is typically small, indicating a preference for a near-planar conformation to maximize conjugation. However, the introduction of a substituent at the C3 position, such as a bromine atom, is expected to enforce a more twisted geometry to alleviate steric repulsion.
For instance, in 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, where a carbaldehyde group is at the C3 position, the dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings was found to be 28.61°. nih.govresearchgate.netnih.gov This significant deviation from planarity highlights the steric influence of the C3 substituent. Conversely, in a related compound without a C3 substituent, 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine (an isomer), the benzene (B151609) ring is inclined by a much smaller angle of 3.84° relative to the fused ring system, demonstrating the crucial role of substitution patterns in determining the final conformation. nih.gov
The energy landscape of this compound, as inferred from these related structures, would likely be characterized by a potential energy surface with distinct minima and maxima corresponding to the rotation around the central C-C bond. The lowest energy conformations (global minima) would correspond to a twisted structure where the dihedral angle is large enough to minimize the steric clash between the 3-bromo group and the phenyl ring's ortho hydrogens. The energy barriers to rotation would correspond to more planar or eclipsed conformations where steric repulsion is maximized.
The interactive data table below summarizes the dihedral angles observed in the crystal structures of related imidazo[1,2-a]pyridine derivatives, providing a comparative basis for estimating the conformation of the title compound.
| Compound | Substituent at C3 | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | -CHO | 28.61 | nih.govresearchgate.netnih.gov |
| 4-Allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine | None (isomer) | 3.84 | nih.gov |
Based on this comparative data, it is predicted that this compound adopts a non-planar ground-state conformation with a significant dihedral angle, likely in the range of 30-50°, to accommodate the steric bulk of the bromine atom at the 3-position.
Chemical Reactivity and Derivatization of 3 Bromo 2 4 Chlorophenyl Imidazo 1,2 a Pyridine
Cross-Coupling Reactions at the Bromine Moiety (e.g., Suzuki-Miyaura Coupling)
The bromine atom at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organohalide with a boronic acid or ester, is particularly prominent. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C3 position.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. mdpi.comresearchgate.net For instance, Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly employed catalysts. rsc.orgresearchgate.netnih.govnih.gov
Beyond Suzuki-Miyaura, other cross-coupling reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), Buchwald-Hartwig (C-N and C-O bond formation), and Stille (organotin coupling) can also be effectively applied to the C3-bromo position, further expanding the accessible chemical space. researchgate.net
Table 1: Representative Suzuki-Miyaura Coupling Reactions on 3-Bromo-Imidazo[1,2-a]pyridine Scaffolds Data is illustrative of typical conditions for this class of compounds.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Na₂CO₃ | Toluene/H₂O | 90 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
| Methylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 75 |
Nucleophilic Substitution Reactions at the Bromo and Chloro Positions
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the electron-rich imidazo[1,2-a]pyridine ring is generally difficult. The five-membered imidazole (B134444) portion of the fused system is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr.
Similarly, the chloro group on the phenyl ring is unreactive toward nucleophilic substitution under standard conditions due to the high energy required to break the C-Cl bond on an sp²-hybridized carbon.
However, nucleophilic substitution can occur on the pyridine (B92270) portion of the scaffold under forcing conditions. For example, reactions with strong nucleophiles like sodium amide (NaNH₂) can lead to amination, potentially via a pyridyne intermediate, a reaction known as the Chichibabin reaction or related SNH (Substitution of Hydrogen) pathways. researchgate.netaskfilo.com These reactions typically require high temperatures and are often not regioselective, which can limit their synthetic utility for this specific scaffold.
Electrophilic Aromatic Substitution on the Phenyl Ring and Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine core is highly susceptible to electrophilic aromatic substitution (EAS). Theoretical and experimental studies show that the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. stackexchange.com Since this position is blocked by a bromine atom in the title compound, electrophiles will target other available positions. The next most reactive sites on the heterocyclic core are typically C5 and C7 on the pyridine ring.
The pyridine ring itself is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgutexas.eduyoutube.com However, the fusion with the electron-rich imidazole ring activates the system. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can proceed, with the regioselectivity influenced by the steric and electronic effects of the existing substituents.
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Scaffold
| Reaction | Reagent | Primary Site (unsubstituted) | Expected Site (3-Bromo-substituted) |
| Bromination | NBS | C3 | C5 or C7 |
| Nitration | HNO₃/H₂SO₄ | C3 | C5 or C7 |
| Acylation | Ac₂O / AlCl₃ | C3 | C5 or C7 |
Functional Group Interconversions and Modifications
The bromo and chloro substituents, as well as functional groups introduced through derivatization, can undergo further chemical transformations. vanderbilt.edu The C3-bromo group can be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation), which can then be quenched with various electrophiles to introduce a wide range of functionalities, such as carboxyl, hydroxyl, or amino groups.
Functional groups introduced via cross-coupling can also be modified. For example, a methoxy (B1213986) group introduced on an aryl substituent at C3 can be demethylated to a hydroxyl group. A nitro group, which could be installed via electrophilic nitration, can be reduced to an amine, which then serves as a handle for further reactions like amide bond formation or diazotization. These interconversions are crucial for fine-tuning the physicochemical properties of the final molecules.
Design Principles for Scaffold Diversification and Analogue Generation
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgnih.gov The diversification of the 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold relies on a systematic application of the reactions described above to generate libraries of analogues for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net
Key design principles for generating analogues include:
Vectorial Diversification at C3: The C3-bromo position is the primary point for introducing diversity. Using a broad panel of boronic acids in Suzuki-Miyaura couplings or other partners in different cross-coupling reactions can rapidly generate a large number of analogues with varied steric and electronic properties. nih.govresearchgate.net
Core Modification: Electrophilic substitution at the C5 or C7 positions allows for the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the heterocyclic system and influence biological activity.
Phenyl Ring Functionalization: Although less straightforward, late-stage functionalization of the 4-chlorophenyl ring can be achieved through directed metallation or by employing starting materials with additional substituents on the phenyl ring.
Scaffold Hopping and Hybridization: The core imidazo[1,2-a]pyridine can be used as a central scaffold to be combined with other known pharmacophores. mdpi.com For example, a functional group introduced at C3 can be elaborated into a larger chemical moiety known to interact with a specific biological target.
By combining these strategies, chemists can systematically explore the chemical space around the this compound core to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov
Applications As Key Synthetic Intermediates
Utilization in the Construction of More Complex Heterocyclic Frameworks
The presence of the bromine atom at the 3-position makes 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. This compound can react with various aryl or heteroaryl boronic acids to introduce new cyclic systems at the C3 position. This strategy is instrumental in synthesizing biaryl and heteroaryl-substituted imidazo[1,2-a]pyridines, which are common motifs in pharmacologically active compounds. nih.govresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the 3-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netnih.gov The resulting 3-alkynylimidazo[1,2-a]pyridines are valuable intermediates themselves, which can undergo further transformations like cyclizations to build fused heterocyclic systems or be used in the design of kinase inhibitors. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups at the C3 position. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base, a diverse range of 3-aminoimidazo[1,2-a]pyridine derivatives can be synthesized. nih.govresearchgate.net These products are of significant interest in medicinal chemistry due to the prevalence of the amino-heterocycle motif in bioactive molecules. nih.gov
C-H Functionalization: Beyond cross-coupling at the C-Br bond, modern synthetic methods also allow for the direct functionalization of C-H bonds on the imidazo[1,2-a]pyridine (B132010) core. rsc.orgnih.gov While the C3 position is already substituted with bromine, other positions on the pyridine (B92270) ring can be targeted to add further complexity, offering an alternative route to elaborate the heterocyclic framework.
The table below summarizes the key cross-coupling reactions utilizing 3-bromo-imidazo[1,2-a]pyridine derivatives.
| Reaction | Reactant | Catalyst System | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) or Pd(II) catalyst, Base | C-C | 3-Aryl/Heteroaryl-imidazo[1,2-a]pyridines |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | 3-Alkynyl-imidazo[1,2-a]pyridines |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Base | C-N | 3-Amino-imidazo[1,2-a]pyridines |
Precursor for the Development of Advanced Organic Materials
The imidazo[1,2-a]pyridine core is known to exhibit favorable photophysical properties, including strong luminescence. mdpi.com This makes derivatives of this scaffold attractive candidates for the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs), bioimaging probes, and chemosensors. mdpi.com
By strategically functionalizing the this compound molecule, its electronic and optical properties can be fine-tuned. For instance, using Suzuki or Sonogashira coupling reactions, π-conjugated systems can be extended by introducing chromophores like triphenylamine (B166846) or other electron-rich aromatic groups. mdpi.com These modifications can enhance fluorescence quantum yields, shift emission wavelengths, and create materials with tailored optoelectronic characteristics suitable for various applications. The ability to systematically modify the structure through the reactive bromine handle makes this compound a valuable building block for creating a library of materials with diverse properties.
Building Block in Rational Molecular Design
In the field of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds. nih.gov this compound provides a robust platform for rational drug design.
The core structure itself serves as a rigid scaffold that can position substituents in a well-defined three-dimensional space to interact with biological targets such as enzymes or receptors. The 2-(4-chlorophenyl) group can be involved in key binding interactions, for instance, within the active site of a protein kinase. nih.gov The bromine atom at the C3 position acts as a versatile chemical handle, allowing medicinal chemists to systematically introduce a variety of functional groups through the cross-coupling reactions described previously (see Section 7.1). This modular approach enables the exploration of the structure-activity relationship (SAR) by creating a library of analogues with diverse substituents at this position. For example, introducing different aryl, alkyl, amino, or alkynyl groups can modulate the compound's potency, selectivity, and pharmacokinetic properties. This systematic modification is a cornerstone of modern drug discovery, aimed at optimizing lead compounds into clinical candidates. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenated precursors and condensation with aromatic aldehydes. For example, a copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes offers high efficiency and scalability . Key optimizations include solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalytic systems (e.g., AlCl₃ for Friedel-Crafts acylation at C-3) to achieve yields >80% . Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and regioselectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography is used to resolve ambiguities in halogen positioning (e.g., bromine at C-3 vs. C-6) . Infrared (IR) spectroscopy identifies functional groups like nitro or acetyl .
Q. How can researchers assess the compound’s preliminary antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro-substituted derivatives exhibit enhanced activity due to electron-withdrawing effects, with MIC values ranging from 2–16 µg/mL . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to minimize artifacts .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
- Methodological Answer : Derivatives induce apoptosis via caspase-3/7 activation and mitochondrial membrane depolarization. Flow cytometry (Annexin V/PI staining) and Western blotting (e.g., Bcl-2/Bax ratio analysis) are used to track pathways. For example, nitro-substituted analogs show IC₅₀ values of 0.5–5 µM in HeLa cells . Computational docking (AutoDock/Vina) predicts interactions with DNA topoisomerase II or tubulin .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyridine derivatives with enhanced GABA receptor binding?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and homology modeling (using GABA-A receptor structures) identify key binding residues (e.g., α1-subunit). Acetylated derivatives at C-3 exhibit improved hydrophobic interactions, with predicted binding energies ≤−8.5 kcal/mol . Validate predictions via radioligand displacement assays (³H-flumazenil) .
Q. How to resolve contradictions in structure-activity relationships (SAR) between halogenated analogs?
- Methodological Answer : Compare regioisomers (e.g., 3-bromo vs. 6-bromo derivatives) using in vitro assays and DFT calculations. For instance, 3-bromo substitution enhances COX-2 inhibition (IC₅₀ = 0.07 µM) due to steric effects, while 6-bromo analogs favor antimicrobial activity . Use Hammett plots to correlate electronic effects (σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
